molecular formula C10H20N2O B13907057 (S)-2-Amino-N-cyclobutyl-3,3-dimethylbutanamide

(S)-2-Amino-N-cyclobutyl-3,3-dimethylbutanamide

Katalognummer: B13907057
Molekulargewicht: 184.28 g/mol
InChI-Schlüssel: OXMJXLRXHLLNCV-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- (9CI) is a chiral amide compound with a unique structure that includes a cyclobutyl group and two methyl groups attached to the butanamide backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- typically involves the reaction of a suitable amine with a corresponding acid chloride or anhydride. One common method is the reaction of 2-amino-3,3-dimethylbutanoic acid with cyclobutylamine under dehydrating conditions to form the desired amide. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the pure enantiomer.

Analyse Chemischer Reaktionen

Types of Reactions

Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and as a precursor in the production of agrochemicals.

Wirkmechanismus

The mechanism by which Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyclobutyl and dimethyl groups can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3,3-dimethylbutanamide
  • N-Cyclobutyl-2-amino-3,3-dimethylbutanamide
  • 2-Amino-N-cyclopropyl-3,3-dimethylbutanamide

Uniqueness

Butanamide, 2-amino-N-cyclobutyl-3,3-dimethyl-, (S)- is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Eigenschaften

Molekularformel

C10H20N2O

Molekulargewicht

184.28 g/mol

IUPAC-Name

(2S)-2-amino-N-cyclobutyl-3,3-dimethylbutanamide

InChI

InChI=1S/C10H20N2O/c1-10(2,3)8(11)9(13)12-7-5-4-6-7/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t8-/m1/s1

InChI-Schlüssel

OXMJXLRXHLLNCV-MRVPVSSYSA-N

Isomerische SMILES

CC(C)(C)[C@@H](C(=O)NC1CCC1)N

Kanonische SMILES

CC(C)(C)C(C(=O)NC1CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.